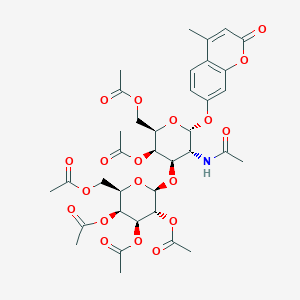
Diisopropyl bicarbamate
描述
Diisopropyl bicarbamate is a chemical compound that is related to various research areas, including organic synthesis and coordination chemistry. It is a derivative of carbamic acid and is characterized by the presence of isopropyl groups attached to the nitrogen atom of the carbamate moiety.
Synthesis Analysis
The synthesis of diisopropyl carbamate derivatives can be achieved through different methods. For instance, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are synthesized from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride by heating with excess pyridine . Another approach involves the treatment of benzylamines with phosphorus pentoxide to yield isoindolinones, showcasing a Bischler-Napieralski-type cyclization .
Molecular Structure Analysis
The molecular structure of diisopropyl carbamate compounds has been studied using various spectroscopic techniques and crystallography. For example, the structure of bis(diisopropyl(1,2-bis(diethylcarbamoyl)ethyl)phosphonate)erbium(III) nitrate monohydrate was elucidated using infrared and NMR spectroscopy, along with single-crystal X-ray diffraction analysis . The structure of trimethylsilyl-N,N-diisopropyl carbamate was also determined by single crystal X-ray diffraction and 1H NMR spectroscopy .
Chemical Reactions Analysis
Diisopropyl carbamate derivatives participate in various chemical reactions. They can undergo syn-carbolithiation when treated with alkyllithium/diamine, leading to configurationally stable lithiated benzyl carbamates . Additionally, the lithium diisopropylamide-mediated anionic Fries rearrangement of aryl carbamates has been studied, revealing insights into the role of aggregates and mixed aggregates in the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of diisopropyl carbamate derivatives are influenced by their molecular structure. For instance, the trimethylsilylated derivative exhibits specific conformations and barriers to rotation around the amide bond and isopropyl groups . The photodegradable properties of certain carbamates, such as 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate, have been explored, with the compound showing the ability to release butylamine upon photoirradiation .
Relevant Case Studies
Case studies involving diisopropyl carbamate derivatives include the analysis of their biological activity. For example, N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate (carisoprodol) has been studied for its muscle relaxant and analgesic properties, showing effectiveness in releasing decerebrate rigidity and relieving pain in certain models . The history, chemistry, and pharmacology of carisoprodol have also been documented, highlighting its unique pharmacological profile compared to related compounds .
科研应用
肌肉松弛剂和镇痛特性
- 二异丙基碳酸酯,特别是以卡瑞索普罗(N-异丙基-2-甲基-2-丙基-1,3-丙二醇二碳酸酯)的形式,已被确定为一种中枢作用的骨骼肌松弛剂。与其他肌肉松弛剂相比,它表现出独特的特性,如在释放去大脑强直方面的有效性以及对脑波模式的独特影响。它的镇痛特性,特别是在缓解由硝酸银关节注射引起的疼痛方面,也已被注意到,尽管在其他镇痛药理测试中并不是非常有效(Berger et al., 1959)。
材料科学应用
- 在材料科学领域,二异丙基碳酸酯衍生物,如二异丙基黄原硫多硫化物(DIXP),已被用于制定密封医疗器械的组合物。研究已探讨了DIXP在溴丁基橡胶中的交联反应机制,这是开发有效医疗器械密封剂的关键过程(Ohbi et al., 2008)。
毒理学研究
- 研究还考察了各种碳酸酯,包括二异丙基碳酸酯衍生物的毒理学方面。例如,像N-甲基-1-萘基碳酸酯(“Sevin”)这样的杀虫剂的细胞学效应,显示出显著的有丝分裂效应,一直是一个感兴趣的课题。这项研究对于理解这些化合物的生物和环境影响至关重要(Amer, 1965)。
医学成像应用
- 另一个重要的应用是在医学成像领域,像二异丙基-IDA这样的衍生物已被用于肝胆成像研究。这些研究对于诊断放射学中评估肝脏和胆囊功能至关重要(Klingensmith et al., 1981)。
性质
IUPAC Name |
propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZULTVJWVCJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NNC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066523 | |
| Record name | Diisopropyl bicarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl bicarbamate | |
CAS RN |
19740-72-8 | |
| Record name | Diisopropyl hydrazodicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19740-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl bicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019740728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19740-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl bicarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl bicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL HYDRAZODICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7924912PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


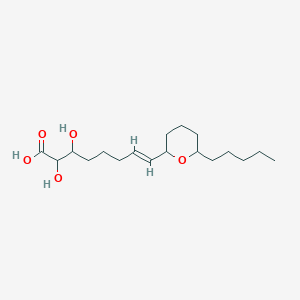
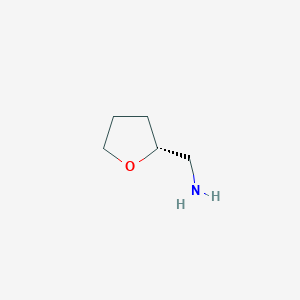
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)

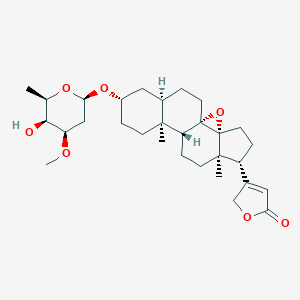


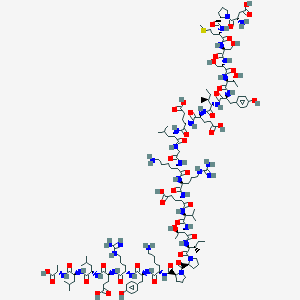
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)



